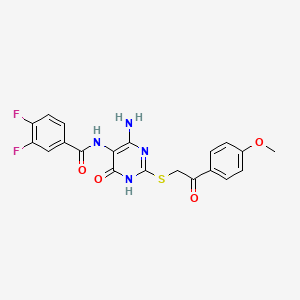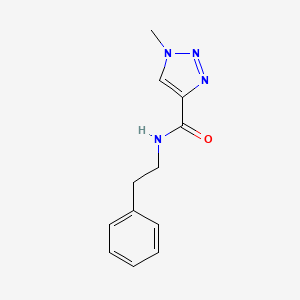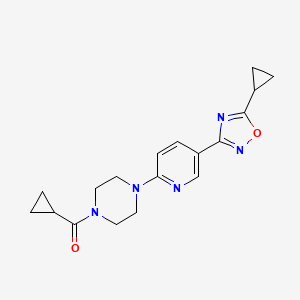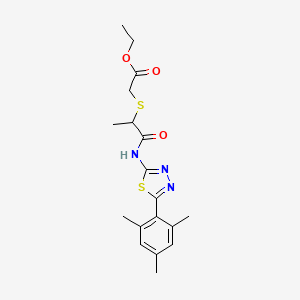
4-Éthynyl-1-fluoro-2-méthoxybenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluoro group, and a methoxy group attached to the benzene ring
Applications De Recherche Scientifique
4-Ethynyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology: The compound can be used in the development of fluorescent probes and bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
The mode of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma-bond with a target molecule and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (15015) suggests it may have favorable absorption and distribution characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could induce structural changes in target molecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1-fluoro-2-methoxybenzene. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other molecules, and the specific biological environment in which it is active .
Analyse Biochimique
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 4-Ethynyl-1-fluoro-2-methoxybenzene may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is not well-defined. It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 4-Ethynyl-1-fluoro-2-methoxybenzene.
Metabolic Pathways
It is known that the major metabolic pathway of similar compounds involves microsomal hydroxylation of the C-H bond of the ethynyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxybenzene with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 4-Ethynyl-1-fluoro-2-methoxybenzene.
Industrial Production Methods: While specific industrial production methods for 4-Ethynyl-1-fluoro-2-methoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluoro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, such as the formation of triazoles through azide-alkyne cycloaddition.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the ethynyl group and azides.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.
Triazoles: Products from azide-alkyne cycloaddition reactions.
Comparaison Avec Des Composés Similaires
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 4-Ethynyl-1-fluoro-2-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the benzene ring and affect the compound’s behavior in various chemical reactions.
Propriétés
IUPAC Name |
4-ethynyl-1-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILRMQALLZIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2359766.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)


![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2359772.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
